molecular formula C7H3BrF4O B597508 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS No. 1224604-17-4

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Cat. No.: B597508
CAS No.: 1224604-17-4
M. Wt: 258.998
InChI Key: ASJWBFQGKNTKGX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenolic ethers, while oxidation can yield quinones.

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-(trifluoromethyl)benzene
  • 4-Bromo-2,6-difluorophenol
  • 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on a phenolic ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJWBFQGKNTKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269022
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-17-4
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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